molecular formula C18H17ClN2O6 B6056001 2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Cat. No.: B6056001
M. Wt: 392.8 g/mol
InChI Key: IOFQKMSANVDQRT-UHFFFAOYSA-N
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Description

2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate is a chemical compound with a complex structure, characterized by the presence of ethoxyethyl, chloro, nitro, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes the nitration of a benzoyl compound, followed by chlorination and subsequent coupling with an ethoxyethyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and minimize the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzoates.

Scientific Research Applications

2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxyethyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate
  • 2-ethoxyethyl 4-[(2-chloro-3-nitrobenzoyl)amino]benzoate

Uniqueness

2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O6/c1-2-26-9-10-27-18(23)12-3-5-13(6-4-12)20-17(22)15-8-7-14(21(24)25)11-16(15)19/h3-8,11H,2,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFQKMSANVDQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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